molecular formula C10H8N4 B1382674 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile CAS No. 1800082-10-3

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B1382674
CAS No.: 1800082-10-3
M. Wt: 184.2 g/mol
InChI Key: IBTKMBJVJHKTOG-UHFFFAOYSA-N
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Description

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-amino-1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTKMBJVJHKTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a heterocyclic compound of interest in modern medicinal chemistry. For professionals in drug development, understanding the solubility of a lead compound is a cornerstone of early-stage risk assessment and formulation strategy. Poor aqueous solubility can severely hinder preclinical development, leading to challenges in achieving desired exposure levels in pharmacological and toxicological studies. This document will delve into the predicted physicochemical properties influencing solubility, provide a robust experimental framework for its determination, and discuss the interpretation of this critical data.

Compound Overview and Physicochemical Landscape

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (CAS No. 1800082-10-3) is a small molecule featuring a substituted pyrazole ring linked to a benzonitrile moiety.[1][2] The pyrazole ring is a common scaffold in medicinal chemistry, known to act as a bioisostere for other aromatic rings, often improving physicochemical properties like lipophilicity and water solubility.[3]

A thorough analysis of the molecule's structure is the first step in predicting its solubility behavior.

  • Hydrogen Bonding: The structure contains an amino group (-NH2) and two nitrogen atoms within the pyrazole ring, all of which can act as hydrogen bond acceptors. The amino group and the pyrazole N-H also serve as hydrogen bond donors.[1] These features suggest a potential for interaction with polar protic solvents like water.

  • Lipophilicity: The presence of the phenyl ring and the nitrile group contributes to the molecule's lipophilic character. The calculated octanol-water partition coefficient (LogP) is approximately 1.43, indicating a moderate degree of lipophilicity.[1] Compounds in this LogP range can sometimes exhibit a challenging balance between solubility and permeability.

  • Ionization Potential: The amino group is basic and is expected to be protonated at acidic pH. This ionization would significantly increase the compound's solubility in acidic aqueous media, a critical factor for predicting its dissolution in the gastrointestinal tract.[4]

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1800082-10-3[1][2]
Molecular Formula C₁₀H₈N₄[2]
Molecular Weight 184.20 g/mol [1][2]
Calculated LogP 1.427[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

The Imperative of Experimental Solubility Determination

While computational predictions provide valuable initial guidance, they are no substitute for empirical data. The actual solubility of a compound is profoundly influenced by its solid-state properties (e.g., polymorphism, crystallinity), which cannot be accurately predicted from the 2D structure alone.[4] Therefore, rigorous experimental determination is mandatory.

We will focus on the gold-standard "shake-flask" method for determining thermodynamic equilibrium solubility . This method measures the true equilibrium concentration of a compound in a solvent, which is the most relevant value for biopharmaceutical classification and formulation development.[5][6]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Rationale and Causality

The core principle is to establish an equilibrium between the dissolved solute and an excess of the solid compound at a constant temperature. The choice of the shake-flask method, though lower in throughput than kinetic methods, is deliberate. It is the most reliable technique for obtaining thermodynamic solubility, minimizing the risk of generating misleading data from supersaturated solutions, which is a common artifact of kinetic assays.[5][6] Temperature control is critical, as solubility is temperature-dependent.[7]

Materials and Equipment
  • 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (solid, >98% purity)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, Dimethyl Sulfoxide (DMSO), Ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile to a series of vials. "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point of ~5-10 mg of compound per 1 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately dispense a known volume of the desired pre-equilibrated solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation. The system should be allowed to equilibrate for a sufficient duration.

    • Expert Insight: A 24-hour equilibration period is a common starting point, but it is not a universal constant.[6] To ensure true equilibrium has been reached, a time-point study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the later time points.[5]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

    • Trustworthiness Check: This step is critical to prevent solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

  • Sample Collection and Dilution: Carefully collect a precise aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Expert Insight: Pre-rinsing the filter with the saturated solution can prevent loss of the compound due to adsorption onto the filter membrane, a potential source of error for sparingly soluble compounds.[5] Perform a serial dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess solid compound prep2 Add pre-equilibrated solvent (known volume) prep1->prep2 equil Agitate at constant T (e.g., 24-72h) prep2->equil equil_check Concentration plateaued? equil->equil_check Time-point sampling equil_check->equil No sep1 Settle solids equil_check->sep1 Yes sep2 Centrifuge at high speed sep1->sep2 ana1 Collect & filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze by validated HPLC ana2->ana3 ana4 Calculate Solubility (mg/mL or µM) ana3->ana4

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results from the described protocol should be tabulated clearly. This allows for straightforward comparison across different solvent systems, which is essential for making informed decisions in the drug development process.

Table 2: Example Solubility Data Table for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
Phosphate Buffer7.437Experimental ValueCalculated Value
HCl Solution1.237Experimental ValueCalculated Value
Water~7.025Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value

Interpreting the Results:

  • Aqueous Solubility (pH 7.4): This is a key indicator of how the drug might behave in physiological fluids. Low solubility (<10 µg/mL) at this pH often signals potential issues with bioavailability for oral dosage forms.

  • pH-Dependent Solubility: A significantly higher solubility at pH 1.2 compared to pH 7.4 would confirm the basic nature of the amino group and suggest that the drug will dissolve well in the stomach but may precipitate in the higher pH environment of the intestine. This is a classic challenge that may require enabling formulations like amorphous solid dispersions.

  • Solubility in Organic Solvents: High solubility in solvents like DMSO is expected and is primarily relevant for preparing stock solutions for in vitro assays. Solubility in co-solvents like ethanol can provide insights for developing liquid formulations.

Conclusion

While a definitive solubility value for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is not publicly available in the literature, this guide provides the essential scientific framework for its determination and interpretation. By understanding the compound's structural features and applying a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data needed to advance a compound through the drug development pipeline. This foundational knowledge is paramount for designing effective formulations and mitigating risks associated with poor biopharmaceutical properties.

References

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  • PubChem. (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
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  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Al-Ghazal, A., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

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  • Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. [Link]

  • Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

Sources

A Technical Guide to the Synthesis Precursors for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the synthetic pathways and key precursors for the targeted synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a valuable heterocyclic building block in medicinal chemistry. This document emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and includes detailed protocols to ensure reproducibility and success.

Introduction: The Significance of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

The 5-aminopyrazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic potential, acting as kinase inhibitors, antagonists for various receptors, and antimicrobial agents.[1] The specific substitution pattern of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, featuring a benzonitrile moiety at the 3-position, makes it a critical intermediate for the synthesis of targeted therapeutics, including potent inhibitors of signaling pathways implicated in cancer and other diseases. A robust and scalable synthetic route to this compound is therefore of paramount importance.

Retrosynthetic Analysis: A Strategic Approach to Precursor Identification

A logical retrosynthetic analysis of the target molecule reveals a primary disconnection at the pyrazole ring, a common and effective strategy for this class of heterocycles. The core pyrazole ring is typically formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functionally equivalent synthon.[2][3]

Retrosynthesis Target 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Disconnection1 C-N Bond Formation (Pyrazole Synthesis) Target->Disconnection1 Precursors1 3-Oxo-3-(3-cyanophenyl)propanenitrile + Hydrazine Disconnection1->Precursors1 Disconnection2 C-C Bond Formation (Claisen Condensation) Precursors1->Disconnection2 Precursors2 3-Acetylbenzonitrile + Cyanoacetic Ester / Acetonitrile Disconnection2->Precursors2

Caption: Retrosynthetic analysis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

This analysis identifies two key precursors: hydrazine and 3-oxo-3-(3-cyanophenyl)propanenitrile . The latter, a β-ketonitrile, is the more complex precursor and its efficient synthesis is critical to the overall success of the route. Further disconnection of the β-ketonitrile via a Claisen-type condensation points to 3-acetylbenzonitrile as a readily available starting material.

Synthesis of Key Precursors

This section details the synthesis of the pivotal precursors, providing both mechanistic insights and detailed experimental protocols.

Synthesis of 3-Oxo-3-(3-cyanophenyl)propanenitrile

The formation of the β-ketonitrile, 3-oxo-3-(3-cyanophenyl)propanenitrile, is most effectively achieved through a base-mediated Claisen condensation between 3-acetylbenzonitrile and a suitable C1 electrophile, such as an oxalate ester followed by decarboxylation, or more directly with a cyano-functionalized reagent. A common and efficient method involves the reaction of an acetyl-aromatic compound with acetonitrile in the presence of a strong base.[4]

Reaction Scheme:

Synthesis_Scheme_1 Reactant1 3-Acetylbenzonitrile Reagents 1. Strong Base (e.g., NaH, NaOMe) 2. Acidic Workup Reactant1->Reagents Reactant2 Acetonitrile Reactant2->Reagents Product 3-Oxo-3-(3-cyanophenyl)propanenitrile Reagents->Product

Caption: Synthesis of 3-Oxo-3-(3-cyanophenyl)propanenitrile.

Mechanistic Considerations: The reaction proceeds via the formation of the enolate of 3-acetylbenzonitrile, which then acts as a nucleophile, attacking the carbon atom of the nitrile group of acetonitrile. The resulting intermediate undergoes tautomerization and subsequent hydrolysis during acidic workup to yield the desired β-ketonitrile. The choice of a strong, non-nucleophilic base is crucial to favor the desired condensation over side reactions.

Experimental Protocol: Synthesis of 3-Oxo-3-(3-cyanophenyl)propanenitrile

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile.

  • Base Addition: Carefully add sodium methoxide or sodium hydride portion-wise to the stirred acetonitrile at room temperature.

  • Addition of Ketone: Add 3-acetylbenzonitrile dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 3-oxo-3-(3-cyanophenyl)propanenitrile.[5]

Data Summary for Precursor Synthesis:

PrecursorStarting MaterialsKey ReagentsTypical Yield
3-Oxo-3-(3-cyanophenyl)propanenitrile3-Acetylbenzonitrile, AcetonitrileSodium Methoxide50-70%
Synthesis of 3-Acetylbenzonitrile

While 3-acetylbenzonitrile is commercially available, understanding its synthesis can be valuable for cost-effective scale-up or for the preparation of substituted analogs.[6][7][8] A standard method for its preparation is the Friedel-Crafts acylation of benzonitrile. However, due to the deactivating nature of the nitrile group, this reaction can be sluggish. Alternative methods, such as the oxidation of 3-ethylbenzonitrile or the reaction of 3-cyanophenylmagnesium bromide with acetyl chloride, are also viable. A more modern and often preferred approach involves transition-metal-catalyzed cross-coupling reactions. For instance, the coupling of 3-bromobenzonitrile with a suitable acetylating agent in the presence of a palladium or copper catalyst can provide the desired product in good yield.[9]

The Final Step: Pyrazole Ring Formation

The construction of the 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile ring is a classic example of the Knorr pyrazole synthesis.[2][3] This reaction involves the condensation of the synthesized β-ketonitrile, 3-oxo-3-(3-cyanophenyl)propanenitrile, with hydrazine hydrate.

Reaction Scheme:

Synthesis_Scheme_2 Reactant1 3-Oxo-3-(3-cyanophenyl)propanenitrile Reagents Solvent (e.g., Ethanol, Acetic Acid) Heat Reactant1->Reagents Reactant2 Hydrazine Hydrate Reactant2->Reagents Product 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Reagents->Product

Caption: Final synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Mechanistic Insights: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the β-dicarbonyl compound, forming a hydrazone intermediate.[10][11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl (in this case, the nitrile group, which acts as a carbonyl equivalent), and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating to drive the reaction to completion.

Experimental Protocol: Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-3-(3-cyanophenyl)propanenitrile in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Perspectives

The synthetic route outlined in this guide, proceeding through the key precursors 3-acetylbenzonitrile and 3-oxo-3-(3-cyanophenyl)propanenitrile, represents a reliable and well-established method for the preparation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. The methodologies described are scalable and amenable to the synthesis of a diverse range of analogs by employing substituted starting materials. As the demand for novel therapeutics based on the aminopyrazole scaffold continues to grow, the optimization of these synthetic routes, potentially through the development of more efficient catalytic systems or flow chemistry approaches, will remain an active area of research.

References

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules, 14(7), 2556-2569. [Link]

  • Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-169. [Link]

  • Lassagne, F., et al. (2009). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Journal of Heterocyclic Chemistry, 46(1), 139-144. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Lead Sciences. (n.d.). 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]

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  • Reddy, B. V. S., et al. (2015). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Organic Letters, 17(15), 3890-3893. [Link]

  • da Silva, J. F. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1325-1333. [Link]

  • Johnson, F., et al. (1962). Processes for the synthesis of 3-hydroxyglutaronitrile.
  • Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • NIST. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

  • Balasubramanian, T., et al. (2018). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]

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Introduction: A Profile of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (CAS No. 1800082-10-3) is a heterocyclic compound featuring a substituted pyrazole ring linked to a benzonitrile moiety.[1][2] Its molecular structure, which incorporates an amino group, a pyrazole ring, and a nitrile group, makes it a valuable building block in medicinal chemistry and drug discovery. These functional groups are known to participate in a variety of chemical reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.[3] However, the very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. The protocols and insights described herein are grounded in established chemical safety principles and specific data associated with this compound and its structural motifs.

Hazard Identification and Toxicological Profile

Understanding the intrinsic hazards of a chemical is the foundation of a robust safety plan. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is classified under the Globally Harmonized System (GHS) as a substance with multiple hazardous properties. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Classification

The compound is designated with the GHS07 pictogram, indicating that it is harmful and an irritant.[2] The specific hazard statements (H-statements) provide a clear picture of the potential risks:

  • H302: Harmful if swallowed. [2][4]

  • H312: Harmful in contact with skin. [2]

  • H332: Harmful if inhaled. [2][4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

Causality Insight: The benzonitrile functional group is known to be toxic, with potential effects on the central nervous system, liver, and blood.[5] While the toxicity of this specific molecule is not fully elucidated, the presence of the nitrile group warrants significant caution. Similarly, amino-substituted heterocyclic compounds can act as skin and respiratory irritants.

Compound Properties

A summary of the key physical and chemical properties is essential for risk assessment and handling procedures.

PropertyValueSource
CAS Number 1800082-10-3[1][2]
Molecular Formula C₁₀H₈N₄[1]
Molecular Weight 184.20 g/mol [4]
Purity Typically ≥97-98%[1][2]
Appearance Solid (likely a powder or crystalline solid)N/A
Storage Keep in a dark place, sealed in dry, 2-8°C[1][4]

Risk Assessment and Control Hierarchy

A systematic approach to risk assessment is crucial before any handling of this compound. The goal is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Control Hierarchy Workflow

The most effective safety strategies prioritize engineering controls over reliance on PPE. The following diagram illustrates the logical workflow for mitigating risks associated with 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Risk_Assessment_Workflow cluster_0 Risk Assessment & Control A Hazard Identification (H302, H312, H332, H315, H319, H335) B Task Evaluation (e.g., weighing, dissolution, reaction) A->B C Exposure Potential Assessment (Dust, aerosol, spill risk) B->C D 1. Elimination/Substitution (Is a less hazardous alternative available?) C->D Highest Priority E 2. Engineering Controls (Fume hood, ventilated balance enclosure) D->E If not feasible F 3. Administrative Controls (SOPs, training, restricted access) E->F Supplement with G 4. Personal Protective Equipment (PPE) (Gloves, goggles, lab coat, respirator) F->G Final layer of protection

Caption: Risk assessment and control hierarchy workflow.

Safe Handling and Engineering Controls

Given the compound's hazard profile, particularly its potential for causing respiratory irritation and its acute toxicity via inhalation, specific engineering controls are mandatory.

  • Ventilation: All manipulations of solid 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[6][7][8]

  • Eye Wash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7]

  • Handling Practices: Avoid creating dust during handling.[6][9][10] Use appropriate tools (e.g., spatulas) for transfers. For dissolution, add the solid to the solvent slowly to prevent splashing.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering controls mentioned above.

  • Eye and Face Protection: Chemical safety goggles or glasses that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[8][11] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste.

    • Lab Coat: A full-length laboratory coat, buttoned, is required to protect skin and clothing.

  • Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., type ABEK-P2) should be used.[8]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][11][12] Vendor recommendations specify storing at 2-8°C, sealed from light.[1][4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may initiate hazardous reactions.[7]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][11] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

Spill Response Protocol

The appropriate response depends on the scale of the spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires specialized response) Assess->LargeSpill Large SmallSteps Wear appropriate PPE (respirator, gloves, goggles) Cover with absorbent material (e.g., vermiculite) Gently sweep into a labeled waste container Clean area with soap and water Dispose of as hazardous waste SmallSpill->SmallSteps Evacuate Evacuate Immediate Area Alert EH&S / Emergency Services LargeSpill->Evacuate

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not allow the product to enter drains or waterways.[6]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Retrieved from [Link]

  • ChemBK. (n.d.). Benzonitrile, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

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A Technical Guide to 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its significance in medicinal chemistry, commercial availability, likely synthetic pathways, and robust quality control methodologies, offering field-proven insights to empower your research and development endeavors.

The Strategic Importance of the Aminopyrazole Scaffold in Modern Drug Discovery

The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of numerous successful drugs containing the pyrazole nucleus for a wide range of diseases, including cancer and inflammatory disorders.[3][4]

Specifically, 3-aminopyrazole and 5-aminopyrazole derivatives are of significant interest as kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[5][6] The aminopyrazole core can act as a bioisostere for other functionalities, forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby inhibiting their activity.[2][3] The subject of this guide, 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, combines the proven aminopyrazole pharmacophore with a benzonitrile group, which can serve as a versatile synthetic handle for further molecular elaboration or as a key interaction motif with the target protein.

Commercial Sourcing and Procurement

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is commercially available from several chemical suppliers, facilitating its use in research and development without the immediate need for custom synthesis. When sourcing this compound, it is crucial to consider purity, batch-to-batch consistency, and the supplier's quality control documentation.

Below is a summary of representative commercial suppliers. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.

SupplierProduct CodeCAS NumberPurityPack Sizes
Fluorochem F6931511800082-10-398%1g, 5g, 10g, 25g[7]
BLDpharm BD011681851800082-10-397%250mg, 1g, 5g, 25g[8]
Lead Sciences BD011681851800082-10-397%100mg, 250mg, 1g, 5g[8]
Dabos A1227320-1GNot explicitly listed, but product name matchesNot specified1g, 25g

Plausible Synthetic Route: A Chemist's Perspective

While the exact proprietary synthesis methods of commercial suppliers are not public, a chemically sound and efficient route to 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can be postulated based on established pyrazole synthesis methodologies.[9] The most common and versatile approach involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

A likely precursor for our target molecule is 3-oxo-3-(3-cyanophenyl)propanenitrile. The synthesis would then proceed via the following logical steps:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Dehydration cluster_2 Step 3: Purification A 3-Oxo-3-(3-cyanophenyl)propanenitrile C Reaction Mixture (e.g., in Ethanol) A->C B Hydrazine Hydrate B->C D Intermediate Hydrazone C->D Formation of Hydrazone F 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile D->F Intramolecular Nucleophilic Attack E Heat or Acid/Base Catalyst G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: A plausible synthetic workflow for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Experimental Protocol (Illustrative)
  • Reaction Setup: To a solution of 3-oxo-3-(3-cyanophenyl)propanenitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents).

  • Reaction Progression: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

This proposed synthesis is based on the well-documented reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles. The regioselectivity is generally high for this class of reactions, yielding the 5-amino isomer as the major product.

Quality Control and Characterization: A Self-Validating System

For use in drug discovery and development, rigorous quality control is paramount. A combination of analytical techniques should be employed to confirm the identity, purity, and integrity of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Analytical Methods for Structure Confirmation and Purity Assessment
Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.The spectrum should show characteristic signals for the aromatic protons of the benzonitrile ring, the pyrazole ring proton, and the amine protons. The integration of these signals should be consistent with the number of protons in the molecule.[11]
¹³C NMR Structural confirmation.The spectrum should display the expected number of carbon signals, including the characteristic nitrile carbon signal (around 118-120 ppm) and the signals for the pyrazole and benzene ring carbons.
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of 184.20 g/mol .[12]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak should be observed, with the area of this peak representing the purity of the compound (typically >97%).
Infrared (IR) Spectroscopy Functional group identification.The IR spectrum should show characteristic absorption bands for the N-H stretch of the amine, the C≡N stretch of the nitrile, and the C=N and C=C stretches of the aromatic and pyrazole rings.[12]

This multi-faceted analytical approach provides a self-validating system, ensuring that the material used in subsequent experiments is of high quality and meets the stringent requirements of drug discovery research.

Application in Drug Design: A Kinase Inhibitor Building Block

The 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile scaffold is a valuable starting point for the design of novel kinase inhibitors. The aminopyrazole core can engage in key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[2][3]

G cluster_0 Kinase Hinge Region cluster_1 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Scaffold cluster_2 Further Derivatization Hinge Backbone N-H Hinge_O Backbone C=O N1 N N1->Hinge H-bond Donor N2 N R_group Benzonitrile Moiety (Vector for R-group extension) N2->R_group NH2 NH2 NH2->Hinge_O H-bond Acceptor

Caption: Role of the aminopyrazole scaffold in kinase hinge binding.

The benzonitrile moiety provides a vector for chemical modification, allowing for the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties. This strategic positioning of functional groups makes 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile a highly valuable and versatile building block for the synthesis of focused compound libraries targeting various kinase families.

Safety and Handling

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a commercially accessible and highly valuable building block for drug discovery, particularly in the development of kinase inhibitors. Its privileged aminopyrazole scaffold offers key binding interactions, while the benzonitrile moiety provides a versatile point for synthetic elaboration. A thorough understanding of its commercial availability, likely synthesis, and robust analytical characterization is essential for its effective application in research. This guide provides a comprehensive technical overview to support and accelerate the use of this important compound in the development of next-generation therapeutics.

References

  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Al-Ostoot, F. H., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(7), 9176-9191. [Link]

  • Ebenezer, O., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1935-1956. [Link]

  • Ghahremanzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6649. [Link]

  • Vasile, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5013. [Link]

  • Bruno, O., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2305. [Link]

  • Gevorgyan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6241. [Link]

  • Adani, P. H., et al. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Behbehani, H., & Ibrahim, H. M. (2012). 3-Iminobutanenitrile as building block for the synthesis of substituted pyrazolo[1,5-a]pyrimidines with antitumor and antioxidant activities. International Journal of Modern Organic Chemistry, 1(2), 96-114. [Link]

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 29-51. [Link]

  • Fichez, J., et al. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 15(2), 324-337. [Link]

  • El-Gazzar, M. G., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(43), 30209-30225. [Link]

  • Di Martino, R. M. C., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry, 88, 117325. [Link]

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The Ascendant Scaffold: A Technical Guide to 3-Aryl-5-Aminopyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique structural features and synthetic accessibility have propelled it to the forefront of drug discovery efforts, leading to the development of compounds with a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this critical heterocyclic system, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a particular focus on its role in oncology and infectious diseases.

The Strategic Advantage of the 3-Aryl-5-Aminopyrazole Core

The prominence of the 3-aryl-5-aminopyrazole moiety stems from its distinct combination of features. The pyrazole ring itself is a bioisostere of other key heterocycles and can engage in a variety of non-covalent interactions with biological targets. The presence of the 5-amino group provides a crucial hydrogen bond donor and a key site for further functionalization, allowing for the modulation of physicochemical properties and target engagement. The 3-aryl substituent offers a vector for exploring specific hydrophobic pockets within target proteins, enabling the fine-tuning of potency and selectivity. This trifecta of synthetically tractable positions makes the 3-aryl-5-aminopyrazole scaffold a powerful platform for library synthesis and lead optimization in drug discovery campaigns.

Crafting the Core: Key Synthetic Strategies

The construction of the 3-aryl-5-aminopyrazole scaffold can be achieved through several reliable and adaptable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Cornerstone Condensation: β-Ketonitriles and Hydrazines

The most classical and widely employed method for the synthesis of 3-aryl-5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to furnish the 5-aminopyrazole ring.

Rationale: This protocol provides a robust and general method for the synthesis of a wide range of 3-aryl-5-aminopyrazoles. The use of an acid catalyst facilitates the initial hydrazone formation, while the subsequent cyclization is often promoted by heat.

Step-by-Step Methodology:

  • Hydrazone Formation: To a solution of the appropriately substituted β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired arylhydrazine hydrochloride (1.1 eq).

  • Catalysis: Add a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Isolation: The product often precipitates from the solution and can be collected by vacuum filtration. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_0 Synthesis from β-Ketonitrile start β-Ketonitrile + Arylhydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (Acid Catalyst) aminopyrazole 3-Aryl-5-Aminopyrazole hydrazone->aminopyrazole Intramolecular Cyclization (Heat)

Condensation of β-ketonitriles with arylhydrazines.
Modern Approaches: Efficiency and Diversity

In addition to the classical condensation, several modern synthetic methodologies have been developed to access 3-aryl-5-aminopyrazoles with improved efficiency and substrate scope.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction times for the condensation of β-ketonitriles and hydrazines, often leading to higher yields and cleaner reaction profiles. This method is particularly amenable to high-throughput synthesis for the rapid generation of compound libraries.

  • Multi-Component Reactions (MCRs): One-pot, multi-component strategies offer an elegant and atom-economical approach to the synthesis of highly substituted 3-aryl-5-aminopyrazoles. These reactions often involve the in-situ generation of the β-ketonitrile or a related reactive intermediate.

  • Solid-Phase Synthesis: For the construction of combinatorial libraries, solid-phase synthesis provides a powerful tool for the systematic variation of substituents on the 3-aryl-5-aminopyrazole scaffold. The pyrazole core can be assembled on a resin, followed by cleavage to release the final products.

A Spectrum of Biological Activity: Therapeutic Potential

The 3-aryl-5-aminopyrazole scaffold has been incorporated into a vast number of compounds exhibiting a wide array of biological activities.

Anticancer Activity: Targeting the Engines of Cell Proliferation

One of the most extensively explored therapeutic areas for 3-aryl-5-aminopyrazoles is oncology. These compounds have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

A significant number of 3-aryl-5-aminopyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 3-aryl-5-aminopyrazole-based compounds have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these inhibitors can halt the downstream signaling cascades that drive tumor growth.

EGFR EGFR RAS RAS EGFR->RAS Activation Arylaminopyrazole 3-Aryl-5-Aminopyrazole Inhibitor Arylaminopyrazole->EGFR Inhibition ATP ATP ATP->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Methodological & Application

Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including kinase inhibition, anti-inflammatory, and anticancer properties. The presence of the benzonitrile moiety provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecular architectures for the development of novel therapeutics. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthesis Strategy

The synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is efficiently achieved through a two-step process. The first step involves a Claisen condensation of 3-acetylbenzonitrile with a suitable acetate equivalent to form the key intermediate, a β-ketonitrile. This is followed by the cyclization of the β-ketonitrile with hydrazine hydrate, which proceeds via a classical pyrazole synthesis pathway.

Synthesis_Workflow Start Starting Materials: 3-Acetylbenzonitrile Ethyl Acetate Sodium Ethoxide Hydrazine Hydrate Step1 Step 1: Claisen Condensation Formation of 3-oxo-3-(3-cyanophenyl)propanenitrile Start->Step1 Base-mediated condensation Step2 Step 2: Cyclization Formation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Step1->Step2 Addition of Hydrazine Hydrate Purification Purification (Crystallization) Step2->Purification Product Final Product: 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Purification->Product

Caption: Overall workflow for the synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

PART 1: Synthesis of the β-Ketonitrile Intermediate

The cornerstone of this synthesis is the formation of a 1,3-dicarbonyl equivalent, which is then cyclized to the pyrazole ring. A Claisen condensation provides an efficient route to this intermediate.

Reaction Scheme: Step 1

Claisen_Condensation cluster_reactants Reactants cluster_product Product reactant1 3-Acetylbenzonitrile reagent Sodium Ethoxide (Base) reactant2 Ethyl Acetate product 3-oxo-3-(3-cyanophenyl)propanenitrile reagent->product Condensation

Caption: Claisen condensation to form the β-ketonitrile intermediate.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Acetylbenzonitrile≥98%Commercially Available
Ethyl AcetateAnhydrousCommercially Available
Sodium Ethoxide≥95%Commercially AvailableHandle under inert atmosphere.
EthanolAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid1 M Aqueous SolutionReagent Grade
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer
Ice bath
Buchner funnel and flask
Experimental Protocol: Step 1
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol.

  • Addition of Reactants: To the stirred suspension of sodium ethoxide, add a solution of 3-acetylbenzonitrile (1.0 equivalent) and anhydrous ethyl acetate (3.0 equivalents) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add 1 M hydrochloric acid to neutralize the reaction mixture to pH ~7.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oxo-3-(3-cyanophenyl)propanenitrile. This intermediate can often be used in the next step without further purification.

PART 2: Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

The cyclization of the β-ketonitrile with hydrazine hydrate is a robust and high-yielding reaction to form the desired aminopyrazole.

Reaction Scheme: Step 2

Pyrazole_Formation cluster_reactants Reactants cluster_product Product reactant1 3-oxo-3-(3-cyanophenyl)propanenitrile product 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile reactant2 Hydrazine Hydrate reactant2->product Cyclization

Caption: Cyclization reaction to form the final product.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-oxo-3-(3-cyanophenyl)propanenitrileCrude from Step 1
Hydrazine Hydrate~50-60% in waterCommercially AvailableCaution: Toxic and corrosive.
EthanolReagent GradeCommercially Available
Round-bottom flask
Reflux condenser
Magnetic stirrer
Buchner funnel and flask
Experimental Protocol: Step 2
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 3-oxo-3-(3-cyanophenyl)propanenitrile (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of Product: Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the solid with cold ethanol and then with diethyl ether to facilitate drying.

  • Drying: Dry the product under vacuum to obtain 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile as a solid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[1]

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the pyrazole proton, and the amino protons.
¹³C NMR The spectrum should show the expected number of carbon signals, including the nitrile carbon.
IR Spectroscopy Characteristic absorption bands for the amino (N-H stretching), nitrile (C≡N stretching), and aromatic groups should be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (184.20 g/mol ) should be observed.[2]

Safety Precautions

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle in an inert atmosphere.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; side reactions.Ensure anhydrous conditions. Increase reaction time or temperature. Use a stronger base like sodium hydride if necessary.
Difficulty in isolating the product in Step 2 Product is soluble in the reaction solvent.Concentrate the reaction mixture. Add a non-polar co-solvent (e.g., hexane) to induce precipitation.
Impure final product Incomplete reaction; presence of side products.Optimize the recrystallization solvent system. Column chromatography on silica gel may be necessary for very impure samples.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. By understanding the chemical principles behind each step and adhering to the outlined procedures and safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Organic Syntheses, Coll. Vol. 2, p.284 (1943); Vol. 18, p.75 (1938). Link: [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Link: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Link: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Link: [Link]

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Application Notes and Protocols for Assessing the Biological Activity of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide spectrum of activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Many pyrazole-containing compounds have been successfully developed as potent kinase inhibitors.[3]

Given the structural features of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, particularly the aminopyrazole core, we hypothesize that it may function as an inhibitor of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in immune responses, inflammation, and hematopoiesis.[4] Dysregulation of this pathway, often due to mutations such as JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5] Therefore, small molecule inhibitors of JAK kinases are of significant therapeutic interest.

These application notes provide a comprehensive framework for the initial characterization and biological evaluation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, focusing on its potential as a JAK2 kinase inhibitor. The protocols herein are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Characterization and Compound Handling

A thorough understanding of the physicochemical properties of a compound is the foundation for reliable biological data. This section outlines the initial steps for preparing 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile for in vitro evaluation.

Compound Information
PropertyValueSource
IUPAC Name 3-(5-Amino-1H-pyrazol-3-yl)benzonitrileN/A
CAS Number 1800082-10-3N/A
Molecular Formula C₁₀H₈N₄N/A
Molecular Weight 184.20 g/mol N/A
Solubility and Stock Solution Preparation

The poor aqueous solubility of many small molecule inhibitors necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of high-concentration stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a concentrated stock solution in DMSO allows for subsequent serial dilutions into aqueous assay buffers while minimizing the final DMSO concentration, which can be toxic to cells at higher levels.[6][7]

Materials:

  • 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (solid)

  • Anhydrous DMSO, sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (e.g., 1.842 mg) using a calibrated analytical balance.

  • Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) For 1.842 mg of compound: Volume = 0.001842 g / (184.20 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but the stability of the compound under these conditions should be considered.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[7]

Part 2: Biochemical Assessment of Kinase Inhibitory Activity

The first step in evaluating our hypothesis is to determine if 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile directly inhibits the enzymatic activity of a JAK kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity.[8][9]

Diagram 1: Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in DMSO add_compound Add compound dilutions to 384-well plate prep_compound->add_compound prep_reagents Prepare kinase reaction buffer, recombinant JAK2 enzyme, substrate, and ATP add_enzyme Add JAK2 enzyme and incubate prep_reagents->add_enzyme add_compound->add_enzyme start_reaction Add substrate/ATP mix to initiate kinase reaction add_enzyme->start_reaction incubate_reaction Incubate at room temperature start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence plot_data Plot luminescence vs. compound concentration read_luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow of the ADP-Glo™ biochemical assay.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay using ADP-Glo™

Rationale: This protocol will determine the half-maximal inhibitory concentration (IC50) of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile against recombinant human JAK2 kinase. The IC50 value is a quantitative measure of the compound's potency.

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate for JAK2

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 10 mM stock solution of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in DMSO

  • Known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Serial Dilution:

    • Prepare a serial dilution of the 10 mM stock solution of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in 100% DMSO. This is typically a 10-point, 3-fold serial dilution.

    • Prepare a similar dilution series for the positive control (Ruxolitinib).

    • Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (or DMSO vehicle) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer and the recombinant JAK2 enzyme at the desired concentration.

    • Add 2 µL of the enzyme mix to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

    • Prepare a substrate/ATP master mix in kinase reaction buffer. The final ATP concentration should be at or near the Km for JAK2.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[10]

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.[11]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data is typically normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cell-Based Assessment of Biological Activity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate a compound's activity.[12] These assays can assess cell permeability, off-target effects, and the impact on intracellular signaling pathways.

Assessment of Cytotoxicity

Before evaluating the effect of the compound on a specific signaling pathway, it is essential to determine its general cytotoxicity. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.[13]

Protocol 3: Cell Viability Assessment using the MTT Assay

Rationale: This protocol will determine the concentration range at which 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile exhibits cytotoxic effects. This information is critical for designing subsequent cell-based assays and interpreting their results.

Materials:

  • A suitable human cell line. For this study, a hematopoietic cell line harboring the JAK2 V617F mutation (e.g., HEL or UKE-1) is recommended.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom cell culture plates.

  • Multichannel pipettes.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach (if adherent) and recover.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[14][15]

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Assessment of Intracellular Target Engagement

To confirm that 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile inhibits the JAK-STAT pathway in a cellular context, we will measure the phosphorylation status of STAT3, a key downstream substrate of JAK2. Western blotting is a standard technique for this purpose.[16]

Diagram 2: JAK-STAT Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activation cytokine Cytokine cytokine->receptor stat3 STAT3 jak2->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression compound 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile compound->inhibition

Caption: Hypothesized inhibition of the JAK-STAT pathway.

Protocol 4: Western Blot Analysis of Phospho-STAT3

Rationale: This protocol will determine if 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can inhibit the cytokine-induced or constitutive (in the case of JAK2 V617F mutant cells) phosphorylation of STAT3, providing evidence of target engagement within the cell.

Materials:

  • JAK2 V617F-positive cell line (e.g., HEL)

  • Complete cell culture medium

  • 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-total-STAT3.[17][18]

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (at non-toxic concentrations determined by the MTT assay) for a specified time (e.g., 2-4 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize the phospho-STAT3 signal, the membrane can be stripped of the antibodies and reprobed for total STAT3 and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

    • A dose-dependent decrease in this ratio indicates inhibition of the JAK-STAT pathway.

Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic approach to the initial biological characterization of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. By following this workflow, researchers can obtain robust and reproducible data to either support or refute the hypothesis that this compound acts as a JAK kinase inhibitor.

Positive results from these assays—specifically, potent inhibition in the biochemical assay, dose-dependent reduction of cell viability in a JAK2-dependent cell line, and a corresponding decrease in STAT3 phosphorylation—would provide a strong rationale for further investigation. Subsequent studies could include kinase selectivity profiling against a panel of other kinases, in vivo efficacy studies in relevant animal models of myeloproliferative neoplasms, and pharmacokinetic and toxicological evaluations.

References

  • Baxter EJ, Scott LM, Campbell PJ, et al. Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. Lancet. 2005;365(9464):1054-1061. [Link]

  • Dittrich, A., et al. Quantification of total and phosphorylated STAT3 by calibrated western blotting. MethodsX. 2023;11:102508. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • An, F., & Xie, X. A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. 2022;13:989196. [Link]

  • Faria, J. V., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(8):1394. [Link]

  • Hu, X., et al. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. Journal of Translational Medicine. 2023;21(1):489. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... [Link]

  • Løbner, M., et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2017;69(4):637-646. [Link]

  • Assay Guidance Manual. Cell Viability Assays. [Link]

  • Mayo Clinic Laboratories. JAK2B - Overview: JAK2 V617F Mutation Detection, Blood. [Link]

  • BPS Bioscience. Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]

  • Voll, A., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2023;28(12):4741. [Link]

  • International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole. [Link]

  • Protocol Online. STAT-3/phosphoSTAT-3 western blot. [Link]

  • Blood Journal. In-Cell Detection By Flow Cytometry of JAK2 V617F Mutation Using Gold Nanoflares. [Link]

  • ARUP Consult. JAK2 (V617F) Mutation by ddPCR. [Link]

  • ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]

  • National Institutes of Health. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Reddit. Struggling for the past year with STAT3 and STAT5 Western Blots. [Link]

  • PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. [Link]

  • ResearchGate. What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate? [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

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Application Note: A Robust, Validated HPLC Method for the Quantification of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. The methodology is designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind each procedural step. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis and quality control applications in a pharmaceutical setting. All protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Introduction

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound featuring aminopyrazole and benzonitrile moieties.[1][2][3] Such structures are of significant interest in medicinal chemistry and pharmaceutical development. The development of a reliable and robust analytical method is paramount for ensuring the quality, purity, and stability of this active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive walkthrough of the entire lifecycle of an HPLC method, from initial development based on the analyte's physicochemical properties to a full validation protocol consistent with global regulatory standards.

Analyte Properties & Initial Methodological Considerations

A thorough understanding of the analyte's chemical properties is the foundation of a logical method development strategy.

Table 1: Physicochemical Properties of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Property Value / Observation Rationale for HPLC Method Development
Molecular Formula C₁₀H₈N₄ ---
Molecular Weight 184.20 g/mol Influences diffusion characteristics.[1][3]
LogP (calculated) ~1.43 Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase (RP) chromatography.[1]
Key Functional Groups Primary Amine (-NH₂), Pyrazole Ring, Nitrile (-CN), Benzene Ring The primary amine is basic and can undergo protonation. This is a critical factor for controlling retention and peak shape by adjusting mobile phase pH.[4]
pKa (predicted) The amino group is the most basic site. The pKa of similar aromatic amines is typically in the 4-5 range. Precise pKa prediction can be complex, but this estimate guides pH selection.[5][6] To ensure consistent retention and symmetrical peak shape, the mobile phase pH should be set at least 2 units below the pKa of the amino group to keep it fully protonated. A pH of ~2.5-3.0 is a logical starting point.

| UV Absorbance | The benzonitrile and pyrazole rings are strong chromophores. Benzonitrile exhibits a primary absorption maximum around 224 nm and a secondary band at 271 nm.[7][8] Pyrazole absorbs strongly below 240 nm.[9] | A photodiode array (PDA) detector should be used to scan for the optimal wavelength (λmax) to maximize sensitivity and specificity. A starting wavelength of 225 nm or 270 nm is recommended. |

Causality Behind Initial Choices:

  • Chromatographic Mode: The analyte's LogP of ~1.43 points directly to Reversed-Phase HPLC as the most suitable separation mode. The primary retention mechanism will be the hydrophobic interaction between the analyte and the nonpolar stationary phase.[4]

  • Column Chemistry: A standard C18 (octadecylsilane) column is the universal starting point for RP-HPLC. However, the basic amino group in the analyte poses a risk of interacting with acidic residual silanols on the silica backbone of the column, which can lead to significant peak tailing.[10] Therefore, a modern, high-purity, base-deactivated, or end-capped C18 column is essential.

  • Mobile Phase: To mitigate peak tailing and ensure reproducible retention, the mobile phase must be buffered at a low pH. An acidic mobile phase protonates the basic amino group to a single ionic species (BH+) and suppresses the ionization of silanol groups (Si-OH), minimizing undesirable secondary interactions.[4] A common and effective choice is a mixture of water with an organic modifier (like acetonitrile or methanol) and an acidifier like trifluoroacetic acid (TFA) or phosphoric acid.

HPLC Method Development Strategy

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals, primarily focusing on adequate retention, sharp peak shape (symmetry), and resolution from any impurities or degradants.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (LogP, pKa, UV Scan) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B C Select Mobile Phase (e.g., A: 0.1% TFA in H₂O B: Acetonitrile) B->C D Select Detector Wavelength (e.g., 270 nm from PDA scan) C->D E Run Initial Gradient (e.g., 5-95% B in 20 min) D->E F Adjust Gradient Slope (for optimal retention & resolution) E->F G Fine-tune % Organic (for isocratic, if applicable) F->G H Optimize Flow Rate & Temp (for efficiency & backpressure) G->H I Perform System Suitability Test (SST) (Tailing, Plates, RSD%) H->I J Method Finalized I->J

Caption: A logical workflow for systematic HPLC method development.

Step-by-Step Development Protocol:
  • Wavelength Selection:

    • Prepare a ~10 µg/mL solution of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in a 50:50 mixture of acetonitrile and water.

    • Using a PDA detector, perform a UV scan from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). Based on literature, expect strong absorbance around 224 nm and 271 nm.[7] Select the higher wavelength (e.g., 271 nm) for greater specificity against potential interferences, unless the lower wavelength offers significantly higher sensitivity.

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a high-quality, base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. (TFA acts as both an acidifier and an ion-pairing agent to improve peak shape).

    • Mobile Phase B: Acetonitrile (ACN). (ACN is generally preferred over methanol for its lower viscosity and better UV transparency).

    • Initial Gradient: Run a broad scouting gradient from 5% to 95% ACN over 20 minutes at a flow rate of 1.0 mL/min. This will determine the approximate organic solvent concentration required to elute the analyte.

  • Gradient Optimization:

    • Based on the scouting run, narrow the gradient around the elution point of the analyte. For example, if the peak elutes at 60% ACN, a more focused gradient of 40-70% ACN over 15 minutes will provide better resolution of closely eluting impurities.

    • The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-resolved from the solvent front and elutes within a reasonable time.

  • Final Method and System Suitability:

    • Once the separation is optimized, establish the final method parameters.

    • Define the System Suitability Test (SST) criteria based on USP <621> to ensure the chromatographic system is performing adequately before any analysis.[11][12]

Final Optimized HPLC Method & Protocol

Reagents and Materials
  • 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile reference standard

  • Acetonitrile (HPLC grade or higher)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 20% B; 14.1-18 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD at 271 nm

| Run Time | 18 minutes |

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST) Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in Table 3. The system is deemed suitable for use only if all criteria are met.

Table 3: System Suitability Acceptance Criteria (as per USP <621>)

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, indicating minimal undesirable secondary interactions.[12]
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and peak sharpness.

| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for peak area of 5 replicate injections | Demonstrates the precision of the injector and the stability of the system.[12] |

HPLC Method Validation Protocol (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[13][14][15] The following protocols are based on the ICH Q2(R1) guideline.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Precision_Sub Repeatability Intermediate Precision Validation:f4->Precision_Sub:f0

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol:

    • Inject a blank (diluent), a placebo solution (if applicable), the working standard solution, and a sample solution.

    • Perform forced degradation studies. Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.

    • Analyze the stressed samples.

  • Acceptance Criteria: The peak for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile should be free from any co-eluting peaks in the blank and placebo injections. The peak purity index (determined by the PDA detector) should be greater than 990 for the analyte peak in the analysis of stressed samples, demonstrating that it is spectrally homogeneous and well-resolved from degradation products.

Linearity and Range
  • Purpose: To verify that the method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Table 4: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
50 450123
75 675589
100 901234
125 1124567
150 1350987

| | 0.9998 |

Accuracy (Recovery)
  • Purpose: To assess the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo blend (or a known sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six individual preparations on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the results of the six preparations should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Purpose: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • For S/N method: Sequentially inject solutions of decreasing concentration to find the concentration that yields an S/N of approximately 10 for LOQ and 3 for LOD.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (typically RSD ≤ 10% and recovery of 80-120%).

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH/Composition (e.g., % organic ± 2%)

    • Inject the working standard and a sample under each condition and evaluate the effect on system suitability parameters and assay results.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the assay results should not deviate significantly from the results obtained under the nominal conditions.

Conclusion

The RP-HPLC method detailed in this application note provides a scientifically sound and robust procedure for the quantitative analysis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. By grounding the initial development in the analyte's physicochemical properties and systematically optimizing the chromatographic conditions, a high-quality separation was achieved. The subsequent validation, performed in accordance with ICH guidelines, confirms that the method is specific, accurate, precise, and reliable for its intended purpose in a quality control environment. This comprehensive guide serves as a complete protocol for implementation in pharmaceutical laboratories.

References

  • PubChem. 3-Amino-5-hydroxypyrazole. [Link]

  • Lead Sciences. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Serrano-Andrés, L., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4283. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • ResearchGate. UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs.... [Link]

  • ResearchGate. The UV-Vis absorbance spectra for ( a ) aminotriazole, ( b ).... [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • NIST. Benzonitrile - UV/Visible spectrum. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • ResearchGate. (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • PhotochemCAD. Benzonitrile. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

  • Study.com. The UV spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at 271 nm.... [Link]

  • IOSR Journal of Applied Physics. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

  • ICH. Quality Guidelines. [Link]

  • Technology Networks. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • IOSR Journal of Engineering. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. The synthesis of aminopyrazoles, while versatile, is often accompanied by challenges related to regioselectivity, incomplete reactions, and the formation of complex byproducts. This resource addresses these common issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by established literature.

Visualizing the Reaction Landscape: Key Pathways in Aminopyrazole Synthesis

To begin, let's visualize the primary reaction pathway and the key side reactions that are the focus of this guide. The following diagram illustrates the intended synthesis of a 1,5-disubstituted 5-aminopyrazole from a β-ketonitrile and a monosubstituted hydrazine, alongside the common off-target reactions.

cluster_main Main Reaction Pathway cluster_side Common Side Reactions cluster_troubleshooting Troubleshooting Focus A β-Ketonitrile C Hydrazone Intermediate A->C + Hydrazine B Substituted Hydrazine B->C D Desired 5-Aminopyrazole C->D Cyclization E Regioisomeric 3-Aminopyrazole C->E Alternative Cyclization G Uncyclized Hydrazone C->G Incomplete Reaction F Fused Byproduct (e.g., Pyrazolo[1,5-a]pyrimidine) D->F + Excess Reagents/Impurities T1 Regioselectivity Control T1->E T2 Driving Cyclization T2->G T3 Minimizing Fused Systems T3->F

Caption: Main and side reaction pathways in aminopyrazole synthesis.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Challenge of Regioselectivity

The reaction of a monosubstituted hydrazine with an unsymmetrical β-dicarbonyl compound, such as a β-ketonitrile, can lead to two different regioisomers: the 3-aminopyrazole and the 5-aminopyrazole. Controlling this selectivity is often the primary challenge in these syntheses.

Q1: I've synthesized an aminopyrazole using a substituted hydrazine and I'm not sure which regioisomer I have. How can I determine the structure?

A1: Distinguishing between the 3-amino and 5-amino regioisomers is a common analytical challenge. While standard 1D NMR (¹H and ¹³C) and mass spectrometry will confirm the formation of an aminopyrazole, they often cannot definitively establish the substitution pattern.

  • The Gold Standard: 2D NMR: The most reliable method short of X-ray crystallography is two-dimensional NMR spectroscopy. A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.[1] This technique allows you to observe long-range correlations between protons and nitrogen atoms. By identifying a correlation between the protons of the substituent on the hydrazine nitrogen and a specific pyrazole ring nitrogen, you can unambiguously determine the point of attachment.

  • Chemical Shifts as Clues: While not definitive, chemical shifts can offer clues. The proton on the pyrazole ring (at the C4 position) can have a slightly different chemical shift depending on the substitution pattern. However, this is highly substrate-dependent and should be used with caution without authentic standards for comparison.

Q2: My reaction is producing a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I favor the formation of one over the other?

A2: The regioselectivity of this reaction is primarily governed by the difference in nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the carbonyl and nitrile groups in the β-ketonitrile, which can be influenced by reaction conditions.

  • Mechanism and Control Points: The reaction proceeds in two main steps: initial formation of a hydrazone intermediate, followed by intramolecular cyclization. The initial attack of the hydrazine on the β-ketonitrile can occur at either the ketone or the nitrile, and the subsequent cyclization can also proceed in two ways. However, for β-ketonitriles, the initial attack is almost always at the more electrophilic carbonyl carbon to form a hydrazone.[2][3] The regioselectivity is then determined in the cyclization step.

  • Influence of Reaction Conditions:

    • Acidic Conditions: Performing the reaction in the presence of an acid catalyst (e.g., acetic acid in a non-polar solvent like toluene) often favors the formation of the 5-aminopyrazole . Under acidic conditions, the more basic (and more nucleophilic) terminal -NH₂ group of the hydrazine is preferentially protonated, reducing its nucleophilicity. This can lead to the initial condensation occurring through the less basic, substituted nitrogen, ultimately leading to the 5-amino isomer after cyclization.

    • Basic Conditions: Conversely, basic conditions (e.g., sodium ethoxide in ethanol) can favor the formation of the 3-aminopyrazole . The base can deprotonate the β-ketonitrile, potentially altering the relative electrophilicity of the carbonyl and nitrile groups and favoring a different cyclization pathway.

  • Steric Effects: The steric bulk of the substituent on the hydrazine can also play a role. A bulkier substituent may sterically hinder the attack of the adjacent nitrogen atom, thereby influencing the cyclization pathway and favoring the formation of the 5-aminopyrazole isomer.

Troubleshooting Summary Table: Regioselectivity Control

IssuePotential CauseRecommended Action
Mixture of regioisomersAmbiguous reaction conditionsFor 5-aminopyrazole: Use acidic conditions (e.g., acetic acid in toluene). For 3-aminopyrazole: Use basic conditions (e.g., NaOEt in EtOH).
Unexpected regioisomerSteric or electronic effects of substituentsModify the reaction conditions (acidic vs. basic) to favor the desired isomer.
Difficulty in separating isomersSimilar polarity of regioisomersOptimize reaction conditions to maximize the formation of a single isomer to simplify purification. Consider derivatization to alter polarity for easier separation.
Section 2: Incomplete Reactions and Stable Intermediates

Q3: My reaction has stopped, and I've isolated a stable compound that is not my desired aminopyrazole. I suspect it's the uncyclized hydrazone intermediate. Why did this happen and how can I promote cyclization?

A3: The formation of a stable hydrazone intermediate is a common occurrence, indicating that the initial condensation has occurred but the subsequent intramolecular cyclization has not.[2][3]

  • Factors Leading to Stable Hydrazones:

    • Reduced Nucleophilicity: The cyclization step involves the attack of the second hydrazine nitrogen onto the nitrile carbon. If the nucleophilicity of this nitrogen is significantly reduced (e.g., by electron-withdrawing groups on the hydrazine substituent), the cyclization can be slow or require more forcing conditions.[2]

    • Reaction Conditions: Neutral or mildly acidic conditions that are sufficient for hydrazone formation may not be optimal for the cyclization step.

    • Substrate Structure: The steric and electronic properties of the β-ketonitrile can also influence the rate of cyclization.

  • Promoting Cyclization:

    • Change in pH: If you have isolated the hydrazone, you can attempt to cyclize it in a separate step. Treatment with a base (e.g., sodium ethoxide in ethanol) or a stronger acid (e.g., refluxing in acetic acid or with a catalytic amount of a stronger acid) can often induce cyclization.[2]

    • Increased Temperature: Heating the reaction mixture to a higher temperature can provide the necessary activation energy for the cyclization to occur.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and can be effective in promoting cyclization.

Experimental Protocol: Cyclization of an Isolated Hydrazone Intermediate

  • Dissolution: Dissolve the isolated hydrazone intermediate in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Catalyst:

    • For Basic Conditions: Add a catalytic amount of a base such as sodium ethoxide.

    • For Acidic Conditions: If not already in an acidic solvent, add a catalytic amount of an acid like p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the catalyst, remove the solvent under reduced pressure, and purify the resulting aminopyrazole.

Section 3: Formation of Fused Byproducts

Q4: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is a pyrazolo[1,5-a]pyrimidine. How is this forming and how can I prevent it?

A4: The formation of pyrazolo[1,5-a]pyrimidines is a well-documented subsequent reaction of 5-aminopyrazoles.[1][4][5] The 5-aminopyrazole product is a binucleophilic species and can react with unreacted β-dicarbonyl compounds or other electrophiles present in the reaction mixture.

  • Mechanism of Formation: The 5-aminopyrazole has two nucleophilic nitrogen atoms: the N1 of the pyrazole ring and the exocyclic amino group. The N1 nitrogen can attack one of the carbonyl carbons of a β-dicarbonyl compound, followed by condensation and cyclization involving the exocyclic amino group to form the fused pyrimidine ring.[4] This is more likely to occur if there is an excess of the β-ketonitrile starting material or if the reaction is run for an extended period at high temperatures.

  • Minimizing Fused Byproduct Formation:

    • Stoichiometry Control: Use a slight excess of the hydrazine derivative to ensure that the β-ketonitrile is fully consumed. A 1:1.1 to 1:1.2 ratio of β-ketonitrile to hydrazine is a good starting point.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged heating at high temperatures after the formation of the aminopyrazole is complete.

    • Order of Addition: Adding the β-ketonitrile slowly to a solution of the hydrazine can help to maintain a low concentration of the former and minimize the chance of it reacting with the product.

Visualizing Byproduct Formation

A 5-Aminopyrazole Product C Pyrazolo[1,5-a]pyrimidine Byproduct A->C B Excess β-Ketonitrile B->C Condensation & Cyclization

Caption: Formation of a fused byproduct from the desired product.

General Purification Strategies

Q5: My crude product is a mixture of the desired aminopyrazole and several side products. What is the best way to purify it?

A5: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the desired aminopyrazole is a solid and the impurities are present in smaller amounts, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

  • Column Chromatography: If the product is an oil or if there are multiple byproducts with similar polarities, silica gel column chromatography is necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. It is important to note that the separation of regioisomers by chromatography can be challenging and may require careful optimization of the solvent system.[5]

  • Acid-Base Extraction: Aminopyrazoles are basic compounds. An acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, basified (e.g., with NaHCO₃ or NaOH), and the pure aminopyrazole can be extracted back into an organic solvent.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2014). 5-Aminopyrazole as a precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 1535–1574. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 320-358). Italian Society of Chemistry. [Link]

  • Bera, L., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 1535-1574. [Link]

  • Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-90. [Link]

  • Štefane, B., & Polanc, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-245. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 295-311. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Catalyst Deactivation in Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst deactivation in aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common issues encountered during catalytic aminopyrazole synthesis. Aminopyrazoles are crucial building blocks in medicinal chemistry, and ensuring the efficiency and robustness of their synthesis is paramount. Catalyst deactivation is an inevitable challenge, but with a thorough understanding of the underlying mechanisms and proper mitigation strategies, its impact can be significantly minimized.[1] This guide provides a structured approach to diagnosing, preventing, and addressing catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in aminopyrazole synthesis?

The synthesis of aminopyrazoles can be achieved through various catalytic routes. The choice of catalyst depends on the specific reaction. Common classes of catalysts include:

  • Palladium-based catalysts: These are widely used for cross-coupling reactions to functionalize the aminopyrazole core, for instance, in Suzuki or Buchwald-Hartwig amination reactions.[1]

  • Copper-based catalysts: Copper catalysts are often employed in N-arylation reactions and some cyclization reactions for the formation of the pyrazole ring.[2][3]

  • Nickel-based catalysts: Nickel catalysts can be a more economical alternative to palladium for certain cross-coupling and amination reactions.[4]

  • Solid acid catalysts: Heterogeneous acid catalysts like zeolites, clays, and sulfonic acid-functionalized resins can be used in condensation reactions, a primary method for forming the aminopyrazole ring from hydrazines and β-ketonitriles.[1]

Q2: What are the main reasons my catalyst is losing activity during the synthesis?

Catalyst deactivation is a complex process that can be broadly categorized into several mechanisms.[1] Understanding the specific cause is the first step toward finding a solution. The primary deactivation pathways include:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[5][6] Common poisons in aminopyrazole synthesis include sulfur compounds (potentially from starting materials or reagents) and even certain nitrogen-containing heterocycles that can bind strongly to the metal center.[7][8][9]

  • Fouling (Coking): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which can physically block active sites and pores. This is more common in high-temperature reactions or when using complex organic molecules that can decompose.

  • Sintering: At elevated temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles.[10][11][12] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.

  • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium.[13] This not only deactivates the catalyst but can also contaminate the product.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems related to catalyst deactivation in aminopyrazole synthesis.

Scenario 1: Gradual or Sudden Drop in Reaction Yield with a Palladium Catalyst

You are performing a Suzuki coupling to add an aryl group to an aminopyrazole, using a Pd/C catalyst. Over several runs with recycled catalyst, or even during a single prolonged reaction, you observe a significant decrease in the product yield.

Possible Causes and Diagnostic Steps:

  • Catalyst Poisoning:

    • Diagnosis: Analyze your starting materials (aminopyrazole, boronic acid, and solvent) for potential impurities, especially sulfur-containing compounds. Even trace amounts can act as potent poisons for palladium catalysts.[8][14] Nitrogen-containing heterocycles, including the aminopyrazole product itself in some cases, can also act as inhibitors.[7][9]

    • Solution:

      • Purify your starting materials. Recrystallization or column chromatography of the aminopyrazole substrate may be necessary.

      • Use high-purity solvents and reagents.

      • Consider using a scavenger resin to remove specific poisons from your starting materials before the reaction.

      • If the product is a suspected inhibitor, consider process modifications to minimize its concentration in the reaction mixture, such as continuous removal.

  • Sintering:

    • Diagnosis: If the reaction is run at a high temperature (typically >100°C for extended periods), sintering is a likely cause.[11] Characterization of the used catalyst by techniques like Transmission Electron Microscopy (TEM) can confirm an increase in particle size.

    • Solution:

      • Optimize the reaction temperature to the lowest effective level.

      • Reduce the reaction time if possible.

      • Choose a more thermally stable catalyst support.

  • Fouling:

    • Diagnosis: The catalyst may appear blacker and clumped. This can be caused by the decomposition of organic molecules at high temperatures.

    • Solution: Lowering the reaction temperature can help minimize the formation of carbonaceous deposits.

Workflow for Troubleshooting Palladium Catalyst Deactivation:

Caption: Troubleshooting workflow for palladium catalyst deactivation.

Scenario 2: Inconsistent Results with a Copper-Based Catalyst

You are using a copper-catalyzed reaction for the N-arylation of an aminopyrazole and observe inconsistent yields and reaction times between batches.

Possible Causes and Diagnostic Steps:

  • Leaching of Copper:

    • Diagnosis: Copper catalysts, especially those on solid supports, can be prone to leaching into the reaction medium.[15] This can lead to a decrease in the effective catalyst concentration on the support and potentially catalyze side reactions in the solution. Analyze the reaction filtrate for the presence of copper ions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

    • Solution:

      • Modify the catalyst support to enhance the interaction with the copper species.

      • Optimize the solvent and ligand system to better stabilize the copper on the support.

      • Consider a homogeneous copper catalyst if leaching is a persistent issue and product purification is manageable.

  • Oxidative Deactivation:

    • Diagnosis: The active form of the copper catalyst (often Cu(I)) can be oxidized to the less active Cu(II) state by air or other oxidizing agents in the reaction mixture. This can be visually indicated by a color change of the catalyst or reaction solution.

    • Solution:

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents.

      • Add a reducing agent to the reaction mixture to regenerate the active catalytic species in situ.

Data on Catalyst Performance and Deactivation:

Catalyst SystemTypical Application in Aminopyrazole SynthesisCommon Deactivation ModePrevention/Mitigation Strategy
Pd/C Suzuki, Heck, Sonogashira couplingsPoisoning (S, N-compounds), SinteringPurification of starting materials, lower reaction temperature
CuI/Ligand N-arylation, CyclizationsLeaching, OxidationUse of strongly coordinating ligands, inert atmosphere
NiCl2/Ligand Cross-couplingSintering, PoisoningOptimize reaction conditions, use high-purity reagents
Zeolite (H-ZSM-5) Condensation for ring formationFouling (coking)Periodic regeneration by calcination

Experimental Protocols

Protocol 1: General Procedure for the Regeneration of Deactivated Palladium on Carbon (Pd/C)

This protocol is a general guideline for the regeneration of a Pd/C catalyst that has been deactivated by organic residues or certain poisons.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Ethanol or another suitable organic solvent

  • Dilute aqueous solution of sodium hypochlorite or hydrogen peroxide (for sulfur poisoning)[16]

  • Furnace or tube furnace with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Hydrogen gas supply (handle with extreme caution)

Procedure:

  • Solvent Washing: a. Filter the deactivated catalyst from the reaction mixture. b. Wash the catalyst thoroughly with a suitable organic solvent (e.g., ethanol, ethyl acetate) to remove adsorbed organic molecules. Repeat this step 3-5 times. c. Wash the catalyst with deionized water to remove any water-soluble impurities.

  • Oxidative Treatment (for sulfur poisoning): a. If sulfur poisoning is suspected, create a slurry of the washed catalyst in deionized water. b. Slowly add a dilute solution of sodium hypochlorite or hydrogen peroxide to the slurry with stirring.[16] c. Stir for 1-2 hours at room temperature. d. Filter and wash the catalyst thoroughly with deionized water until the filtrate is neutral.

  • Drying: a. Dry the washed catalyst in an oven at 100-120°C for several hours until all moisture is removed.

  • Calcination and Reduction: a. Place the dried catalyst in a suitable vessel in a tube furnace. b. Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a temperature of 300-400°C to burn off any remaining organic residues. Hold at this temperature for 2-4 hours. c. Cool the catalyst under the inert gas flow. d. Once cooled to near room temperature, switch the gas to a dilute hydrogen stream (e.g., 5% H₂ in N₂). e. Slowly heat the catalyst to 200-300°C and hold for 2-4 hours to reduce the palladium oxide back to metallic palladium. f. Cool the catalyst to room temperature under an inert atmosphere before handling.

Diagram of Catalyst Regeneration Workflow:

Regeneration_Workflow Start Deactivated Pd/C Catalyst Solvent_Wash Wash with Organic Solvent and Water Start->Solvent_Wash Oxidative_Treatment Oxidative Treatment (if S poisoning) Solvent_Wash->Oxidative_Treatment Drying Dry at 100-120°C Oxidative_Treatment->Drying Sulfur Poisoning Oxidative_Treatment->Drying No Sulfur Poisoning Calcination Calcination under Inert Gas (300-400°C) Drying->Calcination Reduction Reduction under H2 (200-300°C) Calcination->Reduction End Regenerated Catalyst Reduction->End

Caption: Step-by-step workflow for the regeneration of Pd/C catalysts.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.org. Retrieved January 26, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved January 26, 2026, from [Link]

  • Encapsulation Methods for Control of Catalyst Deactivation: A Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

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  • Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. (2019). eScholarship.org. Retrieved January 26, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a molecule of interest in medicinal chemistry. Beyond a mere procedural description, this document delves into the rationale behind the fragmentation patterns, offering a predictive framework based on the established principles of mass spectrometry. Furthermore, it presents a comparative overview of alternative analytical techniques, equipping the reader with the knowledge to select the most appropriate method for their research objectives.

Introduction to the Analyte: 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to an aminopyrazole ring. The structural complexity and the presence of multiple nitrogen atoms make mass spectrometry an ideal tool for its characterization. Understanding its fragmentation behavior is crucial for developing robust analytical methods for its identification and quantification in various matrices. The molecular weight of this compound is 184.20 g/mol .[1]

Mass Spectrometry Analysis: A Predictive Approach to Fragmentation

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is anticipated to follow several key pathways, driven by the relative stabilities of the resulting fragment ions.

Caption: Predicted Collision-Induced Dissociation (CID) Fragmentation Pathway of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Fragmentation_Pathway Predicted Fragmentation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile M [M+H]⁺ m/z 185 F1 Loss of NH₃ [M+H-NH₃]⁺ m/z 168 M->F1 - NH₃ F2 Loss of HCN from pyrazole [M+H-HCN]⁺ m/z 158 M->F2 - HCN F3 Loss of HCN from benzonitrile [M+H-HCN]⁺ m/z 158 M->F3 - HCN F6 [C₃H₄N₂]⁺ m/z 68 F2->F6 - C₇H₄N F4 [C₇H₅N]⁺ m/z 103 F3->F4 - C₃H₃N₃ F5 [C₇H₄]⁺ m/z 88 F4->F5 - HCN

Interpretation of the Fragmentation Pathway:

  • Initial Protonation: In electrospray ionization (ESI) or chemical ionization (CI), the molecule is expected to readily protonate, likely on one of the nitrogen atoms of the pyrazole ring or the amino group, forming the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 185.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for compounds containing a primary amine is the neutral loss of ammonia (17 Da). This would result in a fragment ion at m/z 168.

  • Loss of Hydrogen Cyanide (HCN) from the Pyrazole Ring: Pyrazole and its derivatives are well-known to undergo ring cleavage with the elimination of hydrogen cyanide (27 Da).[3] This would lead to a fragment ion at m/z 158.

  • Loss of Hydrogen Cyanide (HCN) from the Benzonitrile Group: The benzonitrile moiety can also lose HCN.[4][5] This would also produce a fragment at m/z 158, making this a potentially prominent peak in the spectrum.

  • Formation of the Benzonitrile Cation: Cleavage of the bond between the pyrazole and the phenyl ring could lead to the formation of the benzonitrile cation (m/z 103).

  • Further Fragmentation: The fragment at m/z 158 could undergo further fragmentation, potentially losing another molecule of HCN to yield a fragment at m/z 131. The benzonitrile cation (m/z 103) could also lose HCN to produce a fragment at m/z 76.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

To experimentally validate this predicted pathway, the following protocol for tandem mass spectrometry is recommended:

  • Sample Preparation: Dissolve a small amount of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺ at m/z 185.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 185) in the first mass analyzer (e.g., a quadrupole).

  • Collision-Induced Dissociation (CID): Introduce the isolated precursor ions into a collision cell containing an inert gas (e.g., argon or nitrogen). Apply a range of collision energies to induce fragmentation.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer) to obtain the product ion spectrum.

  • Data Interpretation: Correlate the observed fragment ions with the predicted fragmentation pathways to confirm the structure of the analyte.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques. The following table compares mass spectrometry with other relevant analytical methods for the characterization of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Technique Principle Strengths Limitations Typical Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity and specificity; provides molecular weight and structural information.Isomeric differentiation can be challenging without high-resolution MS and specific fragmentation.Identification, structural elucidation, and quantification of the compound in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6][7]Excellent for separation and quantification; can be coupled with various detectors (UV, MS).[8][9]Does not provide definitive structural information on its own.Purity assessment, quantification in drug formulations, and pharmacokinetic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[3][10]Unambiguous structure determination; provides information on the chemical environment of each atom.Lower sensitivity compared to MS; requires larger sample amounts and longer analysis times.Definitive structural confirmation of the synthesized compound.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[11][12][13][14]Provides information about the functional groups present in the molecule.Complex spectra can be difficult to interpret fully; not suitable for quantification.Confirmation of the presence of key functional groups (e.g., -NH₂, -C≡N, aromatic rings).

Conclusion

The mass spectrometric fragmentation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can be logically predicted by considering the established fragmentation patterns of its constituent pyrazole, amino, and benzonitrile functionalities. This predictive approach, combined with a systematic experimental design using tandem mass spectrometry, provides a robust framework for the confident identification and structural characterization of this and related molecules. For a comprehensive analytical workflow, integrating mass spectrometry with orthogonal techniques such as HPLC for separation and quantification, NMR for definitive structure confirmation, and IR for functional group analysis is highly recommended. This multi-faceted approach ensures the scientific rigor required in research and drug development.

References

  • ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

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  • RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

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  • ACS Publications. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

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A Comparative Guide to the Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile: A Critical Evaluation of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, featuring prominently in the scaffold of various targeted therapeutic agents. The strategic importance of this molecule necessitates the availability of efficient and scalable synthetic routes. This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile: a traditional two-step approach commencing with a β-ketonitrile intermediate, and a contemporary one-pot, three-component reaction. Through a detailed examination of experimental protocols, mechanistic underpinnings, and key performance indicators, this document aims to equip researchers, chemists, and process development professionals with the critical insights required to select the most appropriate synthetic route for their specific research and development needs.

Route 1: The Classical Two-Step Synthesis via a β-Ketonitrile Intermediate

This well-established route hinges on the construction of the pyrazole ring through the condensation of a β-ketonitrile with hydrazine. The synthesis is bifurcated into two distinct stages: the preparation of the key intermediate, 3-(3-cyanophenyl)-3-oxopropanenitrile, followed by its cyclization with hydrazine.

Mechanistic Rationale

The cornerstone of this approach is the classical Knorr pyrazole synthesis. The initial step involves a Claisen condensation of an ester (methyl 3-cyanobenzoate) with acetonitrile to furnish the β-ketonitrile. The subsequent and final step is the reaction of this intermediate with hydrazine. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.

Diagram of the Classical Two-Step Synthesis

Classical_Two_Step_Synthesis cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Formation Methyl_3_cyanobenzoate Methyl 3-cyanobenzoate NaH NaH, THF Methyl_3_cyanobenzoate->NaH Acetonitrile Acetonitrile Acetonitrile->NaH Intermediate_1 3-(3-cyanophenyl)-3-oxopropanenitrile NaH->Intermediate_1 Claisen Condensation Final_Product 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Intermediate_1->Final_Product Cyclization Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Final_Product

Caption: Workflow of the classical two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 3-(3-cyanophenyl)-3-oxopropanenitrile

  • Materials: Methyl 3-cyanobenzoate, Acetonitrile, Sodium hydride (NaH), Tetrahydrofuran (THF), Hydrochloric acid (HCl).

  • Procedure:

    • A solution of methyl 3-cyanobenzoate (1.0 eq) and acetonitrile (1.2 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water.

    • The aqueous layer is acidified to pH 3-4 with dilute HCl.

    • The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-(3-cyanophenyl)-3-oxopropanenitrile.

Step 2: Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

  • Materials: 3-(3-cyanophenyl)-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • A solution of 3-(3-cyanophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol is prepared in a round-bottom flask.

    • Hydrazine hydrate (1.2 eq) is added dropwise to the solution at room temperature.

    • The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is triturated with diethyl ether to yield the crude product, which can be further purified by recrystallization from ethanol to give 3-(5-amino-1H-pyrazol-3-yl)benzonitrile as a solid.

Route 2: The Modern One-Pot, Three-Component Synthesis

This contemporary approach streamlines the synthesis into a single operational step, offering significant advantages in terms of efficiency and resource utilization. The reaction typically involves the condensation of an aromatic aldehyde, a compound with an active methylene group (such as malononitrile), and hydrazine.

Mechanistic Rationale

The reaction proceeds through a domino sequence of reactions. Initially, a Knoevenagel condensation occurs between the aromatic aldehyde (3-cyanobenzaldehyde) and the active methylene compound (malononitrile), catalyzed by a base, to form an arylidene malononitrile intermediate. Subsequently, a Michael addition of hydrazine to the activated double bond of the intermediate takes place. This is followed by an intramolecular cyclization of the adduct, where one of the nitrogen atoms of hydrazine attacks one of the nitrile groups, leading to the formation of the aminopyrazole ring after tautomerization. The use of microwave irradiation can significantly accelerate the reaction rates.

Diagram of the One-Pot, Three-Component Synthesis

One_Pot_Synthesis 3_Cyanobenzaldehyde 3-Cyanobenzaldehyde Catalyst_Solvent Base, Solvent (e.g., Piperidine, EtOH/H₂O) 3_Cyanobenzaldehyde->Catalyst_Solvent Malononitrile Malononitrile Malononitrile->Catalyst_Solvent Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Catalyst_Solvent Final_Product 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Catalyst_Solvent->Final_Product One-Pot Reaction

Caption: Workflow of the one-pot, three-component synthesis.

Experimental Protocol
  • Materials: 3-Cyanobenzaldehyde, Malononitrile, Hydrazine hydrate, Ethanol, Water, Piperidine (catalyst).

  • Procedure:

    • In a microwave-safe vessel, 3-cyanobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.2 eq) are suspended in a mixture of ethanol and water (e.g., 1:1 v/v).

    • A catalytic amount of a base, such as piperidine (0.1 eq), is added to the mixture.

    • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the product.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 3-(5-amino-1H-pyrazol-3-yl)benzonitrile. Further purification can be achieved by recrystallization if necessary.

Performance Comparison: A Head-to-Head Analysis

ParameterRoute 1: Classical Two-Step SynthesisRoute 2: One-Pot, Three-Component Synthesis
Overall Yield Typically 40-60% (based on similar reported syntheses)[1]Often >80% (based on analogous reactions)[2]
Reaction Time 16-22 hours10-30 minutes (with microwave assistance)
Number of Steps Two distinct synthetic operationsOne-pot procedure
Work-up & Purification Requires two separate work-ups and purificationsSimplified work-up, often precipitation of pure product
Atom Economy Lower, due to the formation of byproducts in each stepHigher, as most atoms from the reactants are incorporated into the final product
Process Scalability Readily scalable, but requires more unit operationsHighly scalable, especially with flow chemistry setups
Environmental Impact Use of hazardous reagents like NaH and larger solvent volumesGreener approach with reduced solvent usage and waste generation

Discussion: Choosing the Optimal Route

The selection of an optimal synthetic route is contingent upon the specific requirements of the project, including scale, timeline, available equipment, and green chemistry considerations.

Route 1 represents a robust and well-understood method for the synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Its primary advantage lies in its predictability and the extensive body of literature supporting the individual transformations. However, it is more time-consuming and labor-intensive, involving multiple steps, purifications, and the use of hazardous reagents like sodium hydride. The overall yield is also generally lower compared to the one-pot alternative. This route may be preferable for smaller-scale syntheses where microwave equipment is not available or for the preparation of specific analogs where the β-ketonitrile intermediate is commercially available or easily accessible.

Route 2 offers a significantly more efficient and environmentally benign approach. The one-pot nature of the reaction, especially when coupled with microwave assistance, dramatically reduces reaction times and simplifies the overall process. The high yields and atom economy make it an attractive option for both laboratory-scale synthesis and potential industrial-scale production. The avoidance of hazardous reagents and the reduction in solvent waste align well with the principles of green chemistry. The primary consideration for this route is the optimization of reaction conditions (catalyst, solvent, temperature, and time) for the specific substrates to achieve maximum yield and purity.

Conclusion

Both the classical two-step synthesis and the modern one-pot, three-component reaction are viable methods for the preparation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. However, the one-pot approach emerges as the superior strategy in terms of efficiency, yield, and environmental impact. For researchers and drug development professionals seeking a rapid, scalable, and sustainable synthesis, the one-pot, three-component reaction, particularly with microwave assistance, is the recommended route. The classical method, while less efficient, remains a reliable alternative, especially when the requisite β-ketonitrile intermediate is readily available.

References

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The 3-Aminopyrazole Scaffold: A Privileged Core for Kinase Inhibitor Design and a Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-Aminopyrazole Moiety: A Versatile Kinase Binding Motif

The 3-aminopyrazole scaffold is a heterocyclic aromatic structure that has proven to be a highly effective ATP-competitive inhibitor of various protein kinases. Its utility stems from the ability of the pyrazole ring and its amino substituent to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The versatility of this core allows for synthetic modifications at multiple positions, enabling the fine-tuning of inhibitor selectivity and potency.

Recent research has highlighted the potential of 3-aminopyrazole-based molecules in targeting specific kinase families. For instance, derivatives of this scaffold have been developed as potent inhibitors of the PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16, which are implicated in various cancers including breast, prostate, and cervical cancer.[1][2] Furthermore, modifications of the 3-aminopyrazole core have led to the development of selective inhibitors for c-Jun N-terminal kinase 3 (JNK3), a key target in neurodegenerative diseases.[3][4][5] The anti-proliferative and anti-cancer potential of pyrazole-based molecules is well-documented, with applications in treating a range of diseases.[1][6]

The specific compound, 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, incorporates the essential 3-aminopyrazole core. The addition of a benzonitrile group provides a vector for further interactions within the kinase active site or solvent-exposed regions, potentially influencing its selectivity profile. The exploration of such derivatives is a crucial step in the journey of developing novel and targeted kinase inhibitors.

Comparative Kinase Selectivity Profiles: A Spectrum of Inhibition

To understand the potential kinase selectivity profile of a novel compound like 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, it is instructive to compare it with inhibitors that represent the extremes of the selectivity spectrum.

Staurosporine , a natural product isolated from the bacterium Lentzea albida, is a classic example of a promiscuous or pan-kinase inhibitor.[7][8] It binds with high affinity to the ATP-binding site of a vast number of kinases, making it a valuable research tool for inducing broad kinase inhibition but unsuitable as a targeted therapeutic due to its toxicity.[8][9] Its broad selectivity is attributed to the extensive interactions its rigid, extended aromatic system makes with conserved features of the kinase active site.[7]

In contrast, Dasatinib is an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10] While still targeting multiple kinases, including BCR-ABL and SRC family kinases, its selectivity profile is more defined than that of Staurosporine.[10][11] The development of such multi-targeted inhibitors highlights a therapeutic strategy where inhibiting a specific set of kinases can be more effective than targeting a single kinase.

The goal for a novel inhibitor like 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile would be to exhibit a desirable selectivity profile, potently inhibiting the target kinase(s) of interest while sparing other kinases to minimize off-target effects and potential toxicity.

Table 1: Illustrative Comparison of Kinase Inhibitor Selectivity

InhibitorPrimary Target(s)Selectivity ProfileTherapeutic Use
Staurosporine Pan-KinaseHighly PromiscuousResearch Tool Only
Dasatinib BCR-ABL, SRC familyMulti-KinaseCancer Therapy
Hypothetical Profile for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile To be determinedPotentially selective for a specific kinase family (e.g., CDKs, JNKs)Investigational

Experimental Workflow: Determining a Kinase Selectivity Profile

The gold standard for determining the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. The KINOMEscan™ assay is a widely used competition binding assay platform for this purpose.[12][13][14][15][16]

Principle of the KINOMEscan™ Assay

The KINOMEscan™ assay is an in vitro, ATP-independent competition binding assay. It leverages a DNA-tagged kinase and an immobilized, active-site directed ligand. A test compound is added to the reaction, and if it binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on a solid support. The amount of kinase bound to the support is then quantified using quantitative PCR (qPCR) of the DNA tag. The results are typically reported as the percentage of the control (DMSO) signal, where a lower percentage indicates stronger binding of the test compound.[12][14][16]

Step-by-Step KINOMEscan™ Protocol
  • Compound Preparation : The test compound, in this case, 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation : The compound is serially diluted to the desired screening concentrations.

  • Binding Reaction : The DNA-tagged kinases are incubated with the test compound and the immobilized ligand in assay wells.

  • Capture : The reaction mixture is transferred to a streptavidin-coated plate to capture the kinase-immobilized ligand complexes.

  • Washing : Unbound components are washed away.

  • Elution and Quantification : The captured, DNA-tagged kinases are eluted, and the amount of DNA is quantified by qPCR.

  • Data Analysis : The qPCR data is used to calculate the percentage of control for each kinase, and for hits, a dissociation constant (Kd) is determined from a dose-response curve.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile) Incubation Incubation: Compound + Kinase + Ligand Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Capture Capture on Streptavidin Plate Incubation->Capture Wash Washing Capture->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (% of Control, Kd) qPCR->Data

Figure 1: A simplified workflow of the KINOMEscan™ assay for determining kinase inhibitor selectivity.

Visualizing Kinase Inhibition: Signaling Pathway Context

The impact of a kinase inhibitor can be best understood in the context of the signaling pathways it modulates. For example, if 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile were found to be a potent inhibitor of a key kinase in the MAPK/ERK pathway, it could have significant implications for cancer therapy.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (Hypothetical Target: RAF) Inhibitor->RAF

Figure 2: A hypothetical inhibition of the MAPK/ERK signaling pathway by 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Conclusion and Future Directions

The 3-aminopyrazole scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While the specific kinase selectivity profile of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile remains to be elucidated, the known activities of related compounds suggest its potential as a valuable research tool or therapeutic lead. The systematic evaluation of its kinase selectivity using established methodologies like KINOMEscan™ is a critical next step. By comparing its profile to well-characterized inhibitors such as Staurosporine and Dasatinib, researchers can gain crucial insights into its mechanism of action and therapeutic potential. The continued exploration of structure-activity relationships within the 3-aminopyrazole class will undoubtedly lead to the development of the next generation of selective and potent kinase inhibitors.

References

  • Scholz, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link][1][2]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Lee, G., et al. (2017). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 27(15), 3419–3423. [Link][3]

  • Shukla, S., et al. (2012). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 109(41), 16537–16542. [Link][11]

  • Fedorov, O., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(3), 174-188. [Link][7]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link][12]

  • El-Gokha, A. A., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1710-1714. [Link][9]

  • Sharma, S., et al. (2015). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 58(15), 6144–6163. [Link][4]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][13]

  • Bantscheff, M., et al. (2011). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Scorah, N., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Bioorganic & Medicinal Chemistry Letters, 19(11), 3144–3148. [Link][5]

  • Vieth, M., et al. (2005). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 48(6), 1872–1880. [Link][8]

  • Zhang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4587–4599. [Link]

  • LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link][14]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link][10]

  • Tsui, J. (n.d.). KINOMEscan. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Selectivity profile of 22c in comparison with that of staurosporine. Retrieved from [Link]

  • PubMed. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link][2]

  • Kumar, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Designing & Development, 2(1), 1-15. [Link][6]

  • Li, F., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1244–1255. [Link]

  • Protein Data Bank Japan. (n.d.). 3l1s - 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the preclinical efficacy of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile analogues, a promising class of compounds in modern cancer therapy. We will delve into their performance in both controlled laboratory settings (in vitro) and within living organisms (in vivo), offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] This guide will focus on the aminopyrazole subset, exploring how structural modifications to the core molecule influence its therapeutic potential.

The Rationale Behind Targeting Cancer with Aminopyrazole Analogues

Cancer remains a formidable challenge in global health, necessitating the development of novel therapeutic agents that can selectively target tumor cells while minimizing damage to healthy tissues. The 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile scaffold has emerged as a promising starting point for the design of such agents. The core hypothesis driving research in this area is that the aminopyrazole moiety can act as a versatile scaffold for developing inhibitors of key signaling pathways that are frequently dysregulated in cancer.

Many pyrazole derivatives have been shown to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For instance, some pyrazole-containing compounds have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), both of which play pivotal roles in tumor progression.[3][5][6] The aim of synthesizing and evaluating analogues of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is to optimize their potency, selectivity, and pharmacokinetic properties to develop clinically viable drug candidates.

In Vitro Efficacy: Gauging Potency at the Cellular Level

The initial assessment of any potential anticancer compound begins with in vitro studies. These experiments are crucial for determining a compound's cytotoxic or cytostatic effects on cancer cells and for elucidating its mechanism of action.

Key Experimental Protocols for In Vitro Assessment

A standard workflow for the in vitro evaluation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile analogues is depicted below. The choice of specific assays is dictated by the need to obtain a comprehensive understanding of the compound's cellular effects.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_selectivity Selectivity Profiling CellViability Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) IC50 IC50 Determination CellViability->IC50 Quantify Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) IC50->Apoptosis Investigate Mechanism CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) IC50->CellCycle Investigate Mechanism NormalCells Cytotoxicity against Normal Cell Lines IC50->NormalCells Assess Selectivity KinaseAssay Kinase Inhibition Assay (Biochemical or Cellular) Apoptosis->KinaseAssay Identify Target CellCycle->KinaseAssay Identify Target KinasePanel Kinase Panel Screening KinaseAssay->KinasePanel Determine Specificity

Caption: A typical experimental workflow for the in vitro evaluation of anticancer compounds.

Detailed Methodologies:

  • Cell Viability Assay (MTT Assay): This colorimetric assay is a cornerstone of in vitro toxicology and pharmacology.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile analogues for a specified period (e.g., 48 or 72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then calculated.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

    • Cells are treated with the test compounds at concentrations around their IC50 values.

    • After the treatment period, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

    • The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

  • Cell Cycle Analysis: This assay determines the effect of the compounds on the progression of the cell cycle.

    • Cancer cells are treated with the analogues for a defined period.

    • The cells are then fixed, permeabilized, and stained with a DNA-binding dye such as propidium iodide.

    • The DNA content of individual cells is measured by flow cytometry.

    • The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed to identify any cell cycle arrest.[5][6]

Comparative In Vitro Efficacy Data
Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Analogue A A549Lung Carcinoma8.21[5]
HCT-116Colorectal Carcinoma19.56[5]
Analogue B MCF-7Breast Adenocarcinoma19.18[1]
Analogue C K-562Chronic Myelogenous Leukemia4[7]
Analogue D HT-29Colorectal AdenocarcinomaData not available[2]
AGSGastric AdenocarcinomaData not available[2]

Interpretation of In Vitro Data: The data, though from different studies on related compounds, highlights the potential for aminopyrazole analogues to exhibit potent anticancer activity against a range of cancer types. The variation in IC50 values underscores the importance of structure-activity relationship (SAR) studies to identify the optimal substitutions on the pyrazole core for enhanced potency and selectivity. For example, the low micromolar activity of Analogue C against a leukemia cell line is particularly noteworthy.

In Vivo Efficacy: Translating Cellular Effects to a Living System

Positive in vitro results are a prerequisite, but not a guarantee, of a compound's effectiveness in a complex biological system. In vivo studies, typically conducted in animal models, are essential to evaluate a drug candidate's overall therapeutic potential, including its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.

The Xenograft Model: A Standard for In Vivo Cancer Research

Human tumor xenograft models are a cornerstone of preclinical cancer research.[8] These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.

in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellImplantation Implantation of Cancer Cells/Tumor Tissue TumorGrowth Tumor Growth Monitoring CellImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization CompoundAdmin Compound Administration (e.g., oral, i.p.) Randomization->CompoundAdmin TumorMeasurement Regular Tumor Volume Measurement CompoundAdmin->TumorMeasurement BodyWeight Monitoring of Animal Well-being CompoundAdmin->BodyWeight TGI Tumor Growth Inhibition (TGI) Calculation TumorMeasurement->TGI Survival Survival Analysis BodyWeight->Survival PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis TGI->PKPD

Caption: A generalized workflow for assessing in vivo efficacy using a xenograft mouse model.

Detailed In Vivo Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor graft.

  • Tumor Implantation: A suspension of cultured human cancer cells (e.g., A549 or HCT-116) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile analogues are administered to the treatment groups according to a predetermined schedule and route (e.g., daily oral gavage). The control group receives the vehicle.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored to assess toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed. Key efficacy endpoints include Tumor Growth Inhibition (TGI) and, in some studies, an increase in survival time.

Comparative In Vivo Efficacy Data

As with the in vitro data, specific and comprehensive in vivo efficacy data for a series of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile analogues is not publicly available. The following table provides a hypothetical representation of how such data would be presented to compare the in vivo performance of different analogues.

Compound IDXenograft ModelDose & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Analogue A A549 (Lung)50 mg/kg, oral, QD65-5
Analogue B HCT-116 (Colon)50 mg/kg, oral, QD48-3
Analogue C A549 (Lung)75 mg/kg, oral, QD82-12
Vehicle Control A549 (Lung)-0+2
Vehicle Control HCT-116 (Colon)-0+1

Interpretation of In Vivo Data: This hypothetical data illustrates that different analogues can have varying degrees of efficacy in vivo. Analogue C shows the most promising antitumor activity with 82% TGI, but it also induces a more significant body weight loss, suggesting potential toxicity that would need to be further investigated. The comparison between analogues A and B in different tumor models also highlights that the efficacy of a compound can be tumor-type dependent.

Bridging In Vitro and In Vivo: The Path to Clinical Translation

The ultimate goal of preclinical research is to identify drug candidates with a favorable therapeutic index—a measure of the drug's beneficial effects at a dose that is tolerated by the patient. A successful 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile analogue would ideally demonstrate:

  • Potent in vitro activity against a range of cancer cell lines.

  • A well-defined mechanism of action that is relevant to the targeted cancer.

  • Selectivity for cancer cells over normal cells.

  • Significant in vivo efficacy in relevant animal models.

  • An acceptable safety profile with minimal toxicity at therapeutic doses.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. The comparative data and experimental frameworks presented in this guide are intended to provide a solid foundation for researchers working on 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile analogues and other novel anticancer agents. By systematically evaluating both the in vitro and in vivo properties of these compounds, the scientific community can continue to make progress in the fight against cancer.

References

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2346-2362.
  • Prashanth, M. K., et al. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 13(36), 25303-25321.
  • Abdel-Wahab, B. F., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 1-17.
  • Wodke, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase cross-reactivity profile of the 3-aminopyrazole scaffold, with a specific focus on 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. While direct, extensive kinome screening data for this specific compound is not publicly available, this guide will leverage data from structurally and functionally related kinase inhibitors to infer its potential cross-reactivity. By comparing it with well-characterized inhibitors, this document aims to provide researchers with a framework for understanding the potential selectivity and off-target effects of this important chemical scaffold.

The 3-Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The 3-aminopyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a robust anchor for developing potent inhibitors against a variety of kinase families.[1] However, the seemingly simple 3-aminopyrazole core can be a double-edged sword. While it provides a strong foundation for kinase binding, modifications to the pyrazole ring and its substituents can dramatically alter the inhibitor's selectivity profile, leading to either highly specific or multi-targeted agents.[1] Understanding these structure-activity relationships (SAR) is crucial for the development of safe and effective kinase inhibitor drugs.[2]

This guide will explore the cross-reactivity of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile by comparing it to three well-characterized kinase inhibitors:

  • AT9283: A multi-targeted inhibitor known to potently inhibit Aurora kinases, JAK kinases, and Abl kinase.[3][4]

  • Tofacitinib: A JAK inhibitor, primarily targeting JAK1 and JAK3.[5]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.[6]

By examining the selectivity profiles of these molecules, we can gain insights into the potential kinase interactions of the foundational 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile scaffold.

Assessing Kinase Inhibitor Selectivity: Key Methodologies

Several robust experimental methods are employed to determine the cross-reactivity of a kinase inhibitor across the human kinome. Understanding these techniques is essential for interpreting the data presented in this guide.

KINOMEscan™ Assay

This is a high-throughput, competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates binding. This method provides a comprehensive overview of the inhibitor's binding affinity across a wide range of kinases.

Differential Scanning Fluorimetry (DSF)

DSF is a thermal shift assay that measures the change in the melting temperature (Tm) of a protein upon ligand binding. A more stable protein-ligand complex will have a higher melting temperature. This technique can be used to screen for inhibitors and assess their relative binding affinities to a panel of kinases.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the thermal stability of a protein is altered upon ligand binding. By heating intact cells or cell lysates to various temperatures, precipitating the aggregated proteins, and then quantifying the amount of soluble target protein remaining, one can determine if a compound has bound to its target within the cell.

Comparative Analysis of Kinase Inhibitor Cross-Reactivity

The following sections detail the known cross-reactivity profiles of our comparator compounds. This data will serve as a basis for predicting the potential interactions of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile: A Foundational Scaffold

As a foundational scaffold, 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile possesses the core 3-aminopyrazole moiety responsible for hinge-binding. The benzonitrile group at the 3-position of the pyrazole ring provides a vector for further chemical modification, which would ultimately define its selectivity profile. Based on SAR studies of similar aminopyrazole-based inhibitors, this simple scaffold likely has the potential to interact with a range of kinases, and its selectivity will be highly dependent on the substituents added to the pyrazole and phenyl rings.[7][8] Without experimental data, any discussion of its cross-reactivity remains predictive.

AT9283: A Multi-Targeted Inhibitor

AT9283 is a potent, multi-targeted kinase inhibitor that incorporates a more complex pyrazole-containing structure. Its broad activity highlights how the 3-aminopyrazole scaffold can be elaborated to interact with multiple kinase families.

Target KinaseIC50 (nM)
Aurora A 3
Aurora B 3
JAK2 1.2
JAK3 1.1
Abl 4
Flt3 1-30

Data sourced from[3][9]

The cross-reactivity of AT9283 demonstrates that the pyrazole core can be part of a pharmacophore that fits into the ATP-binding sites of kinases from different families, including serine/threonine kinases (Aurora) and tyrosine kinases (JAK, Abl).

Tofacitinib: A JAK-Family Selective Inhibitor

Tofacitinib is an FDA-approved drug for the treatment of rheumatoid arthritis and other inflammatory diseases. It is considered a pan-JAK inhibitor, with higher potency for JAK1 and JAK3 over JAK2 and TYK2.

Target KinaseIC50 (nM)
JAK1 1
JAK2 20
JAK3 1
TYK2 24

Note: IC50 values can vary depending on the assay conditions. The values presented here are representative.

Tofacitinib's structure, which includes a pyrrolo[2,3-d]pyrimidine core, demonstrates how a different heterocyclic system can be used to achieve selectivity within a specific kinase family.[5]

Ruxolitinib: A JAK1/JAK2 Selective Inhibitor

Ruxolitinib is another FDA-approved JAK inhibitor used to treat myelofibrosis and polycythemia vera. It exhibits selectivity for JAK1 and JAK2.

Target KinaseIC50 (nM)
JAK1 3.3
JAK2 2.8
JAK3 428
TYK2 19

Data sourced from[6]

The structure of ruxolitinib, which also contains a pyrrolo[2,3-d]pyrimidine core but with different substitutions, fine-tunes its selectivity towards JAK1 and JAK2.[10]

Signaling Pathways and Biological Implications of Cross-Reactivity

The cross-reactivity of a kinase inhibitor can have significant biological consequences, as it may modulate multiple signaling pathways simultaneously. Below are simplified diagrams of the signaling pathways affected by the comparator compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[11][12] This pathway is integral to immune function, hematopoiesis, and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters

Caption: Simplified JAK-STAT signaling pathway.

Inhibition of different JAK isoforms can lead to varying therapeutic effects and side effect profiles. For example, targeting JAK1 and JAK3 is effective in treating autoimmune diseases, while inhibiting JAK2 is beneficial in myeloproliferative neoplasms.

Aurora Kinase Signaling Pathway

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis).[13] Their dysregulation is frequently observed in cancer.

Aurora_Kinase_Pathway Aurora_A Aurora A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Aurora_B Aurora B Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Caption: Key functions of Aurora A and B in mitosis.

Inhibitors that target Aurora kinases, like AT9283, can induce cell cycle arrest and apoptosis in cancer cells.

ABL Kinase Signaling Pathway

The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase that is involved in cell differentiation, proliferation, and migration.[1] The fusion protein BCR-Abl, resulting from a chromosomal translocation, has constitutively active kinase activity and is a key driver of chronic myeloid leukemia (CML).[14]

ABL_Kinase_Pathway BCR_Abl BCR-Abl Downstream Downstream Effectors (e.g., STAT5, RAS, PI3K/AKT) BCR_Abl->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Simplified BCR-Abl signaling pathway.

Inhibitors targeting Abl kinase are a cornerstone of CML therapy.

Experimental Protocols

To provide a practical context for the data discussed, here are generalized, step-by-step methodologies for key kinase inhibitor profiling assays.

Protocol 1: KINOMEscan™ Profiling (Generalized)

KINOMEscan_Workflow cluster_0 Assay Preparation cluster_1 Binding & Competition cluster_2 Quantification cluster_3 Data Analysis A Immobilized Ligand (on solid support) D Incubate A, B, and C A->D B DNA-tagged Kinase B->D C Test Compound C->D E Wash to remove unbound kinase D->E F Quantify bound kinase via qPCR of DNA tag E->F G Calculate % inhibition relative to DMSO control F->G

Caption: Generalized workflow for the KINOMEscan™ assay.

  • Assay Setup: A kinase of interest, tagged with a unique DNA identifier, is mixed with the test compound at a specified concentration.

  • Competition: This mixture is then added to a well containing an immobilized, broadly active kinase inhibitor. The test compound competes with the immobilized inhibitor for binding to the kinase.

  • Washing: The wells are washed to remove any unbound kinase.

  • Quantification: The amount of kinase remaining bound to the immobilized inhibitor is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control to determine the percent inhibition.

Protocol 2: Differential Scanning Fluorimetry (DSF) (Generalized)

DSF_Workflow cluster_0 Sample Preparation cluster_1 Thermal Denaturation cluster_2 Data Analysis A Mix Kinase, Test Compound, and Fluorescent Dye B Gradually increase temperature A->B C Monitor fluorescence intensity B->C D Plot fluorescence vs. temperature C->D E Determine melting temperature (Tm) D->E F Calculate ΔTm (Tm with compound - Tm without) E->F

Caption: Generalized workflow for a Differential Scanning Fluorimetry assay.

  • Reaction Setup: The target kinase is mixed with a fluorescent dye that binds to hydrophobic regions of proteins. The test compound is added to the experimental samples, while a control sample contains DMSO.

  • Thermal Ramp: The samples are subjected to a gradual increase in temperature in a real-time PCR instrument.

  • Fluorescence Monitoring: As the protein unfolds (melts), the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: The fluorescence intensity is plotted against temperature, and the melting temperature (Tm) is determined as the midpoint of the transition. The change in Tm (ΔTm) between the compound-treated and control samples indicates the stabilizing effect of the compound, which correlates with binding affinity.[3]

Conclusion

The 3-aminopyrazole scaffold is a versatile starting point for the design of kinase inhibitors. While 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile itself has not been extensively profiled, the analysis of related compounds provides valuable insights into its potential for cross-reactivity. The multi-targeted nature of AT9283 suggests that with appropriate structural modifications, this scaffold can interact with a broad range of kinases. Conversely, the more selective profiles of tofacitinib and ruxolitinib, although based on a different core, underscore the principle that high selectivity can be achieved through careful chemical design.

For researchers working with 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile or its derivatives, it is imperative to experimentally determine the kinase selectivity profile using established methods like those described in this guide. This will provide a clear understanding of the on- and off-target effects, which is crucial for the development of safe and effective therapeutic agents. The information presented here serves as a foundational guide to aid in the design and interpretation of such studies.

References

  • Samanta, S., Debnath, B., Basu, A., Gayen, S., Srikanth, K., & Jha, T. (2006). Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. European Journal of Medicinal Chemistry, 41(10), 1190-1195.
  • Creative BioMart. (n.d.). Jak Kinases. Retrieved from [Link]

  • Dr. Oracle. (2025, December 7). What is the role of Janus Kinase (JAK) and the JAK-STAT pathway in the treatment of autoimmune diseases? Retrieved from [Link]

  • Greuber, E. K., Smith-Pearson, P., Wang, J., & Pendergast, A. M. (2013). The Emerging Role of ABL Kinases in Solid Tumors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1836(2), 236-249.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74561, Pyrazol-3-ylamine. Retrieved January 26, 2026 from [Link].

  • Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9926791, Tofacitinib. Retrieved January 26, 2026 from [Link].

  • Malumbres, M. (2011). The Aurora Kinases in Cell Cycle and Leukemia. Genes & Cancer, 2(3), 264-273.
  • Wikipedia. (n.d.). Ruxolitinib. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Sayed, N. F. A. (2018).
  • Wikipedia. (n.d.). Tofacitinib. Retrieved from [Link]

  • Page, B. D., Khoury, K. S., La, V., & Scampavia, L. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of medicinal chemistry, 57(23), 10166–10181.
  • ResearchGate. (n.d.). Chemical structure of tofacitinib. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib. Retrieved from [Link]

  • Samanta, S., Debnath, B., Basu, A., Gayen, S., Srikanth, K., & Jha, T. (2006). Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. European Journal of Medicinal Chemistry, 41(10), 1190-1195.
  • U.S. Food and Drug Administration. (n.d.). XELJANZ (tofacitinib) Prescribing Information. Retrieved from [Link]

  • Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • Cambridge Core. (2021). Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7). Powder Diffraction.
  • Bioorganic Chemistry. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed.
  • Acta Crystallographica Section E: Crystallographic Communications. (2016).
  • RCSB PDB. (2018). 5WIM: JAK2 Pseudokinase in complex with AT9283. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed.

  • European Journal of Medicinal Chemistry. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.